molecular formula C11H12O2 B3023154 p-Methoxybenzylideneacetone CAS No. 3815-30-3

p-Methoxybenzylideneacetone

Cat. No. B3023154
CAS RN: 3815-30-3
M. Wt: 176.21 g/mol
InChI Key: WRRZKDVBPZBNJN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Methoxybenzylideneacetone is a biochemical compound with the chemical formula C11H12O2 . It has an exact mass of 176.08 and a molecular weight of 176.220 . It is also known by other names such as 1-(P-METHOXYPHENYL)-1-BUTEN-3-ONE .


Molecular Structure Analysis

The molecular structure of p-Methoxybenzylideneacetone consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for the compound is InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ .


Physical And Chemical Properties Analysis

P-Methoxybenzylideneacetone is a solid powder . It is soluble in DMSO . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in a dry, dark place at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Controlled Drug Release and Tissue Engineering

p-Methoxybenzylideneacetone (p-MBA) and its analogs, such as dibenzylideneacetone (DBA) derivatives, have applications in controlled drug release systems and tissue engineering. These compounds have been studied for their potential in developing controlled release systems, encapsulated within poly(lactic acid) (PLA) membranes. Their non-toxicity at certain concentrations makes them suitable for biomedical applications (Alcántara Blanco et al., 2020).

Nonlinear Optical Materials

p-Methoxy dibenzylideneacetone (PDBA), a chalcone molecule, exhibits significant properties for nonlinear optical applications. Its Λ-shape structure and molecular composition contribute to its high second harmonic generation (SHG) efficiency, making it a potential candidate for SHG applications in optics (Ravindra et al., 2008).

Polymer Chemistry

In the field of polymer chemistry, p-MBA analogs like Pd(dibenzylideneacetone)₂ are utilized in catalyzing the polymerization of various substances. These catalysts have shown efficiency in homopolymerization and copolymerization processes, offering control over molecular weight without needing a chain transfer agent (Saito & Wakatsuki, 2012).

Antibacterial Applications

p-Methoxybenzyl-substituted compounds have demonstrated significant antibacterial activity. Studies on p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes showed high antibacterial efficacy against common bacteria such as Escherichia coli and Staphylococcus aureus (Patil et al., 2010).

Organic Synthesis

In organic synthesis, p-MBA derivatives are used as intermediates and catalysts. For instance, p-methoxybenzyl ethers are utilized in various synthesis processes due to their selective and efficient reaction mechanisms (Sharma et al., 2003). Additionally, p-MBA compounds play a role in the synthesis of complex molecules like spiro[4.5]decatrienediones (Hashmi et al., 1998).

Safety And Hazards

The safety data sheet for p-Methoxybenzylideneacetone indicates that it is classified as having acute toxicity when ingested orally, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

One potential future direction for p-Methoxybenzylideneacetone is its use in controlled drug delivery systems . Given its ability to form gels from solution or solution from gels in situ in response to acidic environments, these compounds may have practical applications as stimuli-responsive gelators in an aqueous medium . In one study, a hydrogelator was studied for the encapsulation and release of naproxen and chloroquine. The hydrogel exhibited sustained drug release over a period of several days, with the release of chloroquine being faster at lower pH due to the acid lability of the gelator molecule .

properties

IUPAC Name

(E)-4-(4-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZKDVBPZBNJN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061338, DTXSID301282472
Record name 3-Buten-2-one, 4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-4-(4-Methoxyphenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Methoxybenzylideneacetone

CAS RN

3815-30-3, 943-88-4
Record name (3E)-4-(4-Methoxyphenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3815-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxybenzylideneacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisilidenacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Anisilidenacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 4-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-one, 4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-4-(4-Methoxyphenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-(p-Methoxyphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-METHOXYBENZYLIDENEACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9LYF10I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Methoxybenzylideneacetone
Reactant of Route 2
Reactant of Route 2
p-Methoxybenzylideneacetone
Reactant of Route 3
Reactant of Route 3
p-Methoxybenzylideneacetone
Reactant of Route 4
Reactant of Route 4
p-Methoxybenzylideneacetone
Reactant of Route 5
p-Methoxybenzylideneacetone
Reactant of Route 6
Reactant of Route 6
p-Methoxybenzylideneacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.